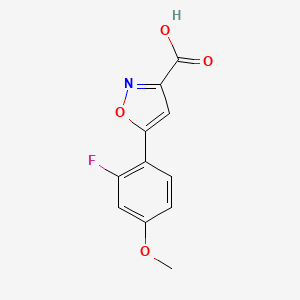

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Environment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Isoxazole C-H (position 4) | 8.2–8.5 | Singlet |

| Phenyl C-H (position 6) | 7.1–7.3 | Doublet |

| Methoxy (-OCH₃) | 3.8–3.9 | Singlet |

| Carboxylic acid (-COOH) | 12.5–13.0 | Broad singlet |

| Carbon Environment | Chemical Shift (δ) |

|---|---|

| Isoxazole C-3 (COOH) | 165–170 |

| Isoxazole C-5 (connected to phenyl) | 150–155 |

| Phenyl C-F | 160–162 (J = 245 Hz) |

| Methoxy (-OCH₃) | 55–56 |

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| O-H (carboxylic acid) | 2500–3300 (broad) |

| C=O (carboxylic acid) | 1680–1720 |

| C=N (isoxazole) | 1550–1600 |

| C-F (aromatic) | 1220–1250 |

| C-O (methoxy) | 1020–1050 |

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 270–290 nm due to π→π* transitions in the conjugated isoxazole-phenyl system. A weaker n→π* transition appears near 320 nm , attributed to the lone pairs of the oxygen and nitrogen atoms.

Computational Chemistry: DFT Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) Insights

Natural Bond Orbital (NBO) Analysis

Properties

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOTVYNDKCWFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953718-97-3 | |

| Record name | 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The starting material, 2-fluoro-4-methoxyphenylboronic acid, is prepared through the reaction of 2-fluoro-4-methoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura cross-coupling conditions.

Oxazole Ring Formation: The phenylboronic acid derivative is then subjected to cyclization with an appropriate oxazole precursor, such as an α-haloketone, under basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived transformations:

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic substitutions and ring-opening reactions:

Aromatic Ring Modifications

The 2-fluoro-4-methoxyphenyl group undergoes directed substitutions:

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

Fluorine-Specific Reactions

The fluorine atom enables unique transformations:

Comparative Reactivity Table

Key Findings:

-

The carboxylic acid group is the most reactive site, enabling diversification into esters, amides, and salts.

-

The oxazole ring’s electron-deficient nature favors electrophilic substitutions at position 4.

-

Fluorine on the phenyl ring can be replaced under nucleophilic conditions, though methoxy groups dominate regioselectivity.

-

Cross-coupling reactions expand utility in medicinal chemistry and material science.

Scientific Research Applications

Synthetic Chemistry

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid serves as a versatile scaffold in synthetic organic chemistry. Its structure allows for the introduction of various functional groups, making it valuable in the development of new compounds with desired properties. The presence of the oxazole ring enhances its reactivity, facilitating the synthesis of derivatives that may exhibit unique biological activities.

Pharmaceutical Development

Research indicates that compounds similar to this compound are being explored for their potential therapeutic effects. The fluorine atom in its structure can influence pharmacokinetics and bioavailability, making it an attractive candidate for drug development. Preliminary studies suggest that modifications to this scaffold could yield compounds with enhanced efficacy against specific diseases .

Biological Studies

The compound has been identified as a non-ionic organic buffering agent used in cell cultures, particularly within a pH range of 6 to 8.5. This property makes it useful in biological experiments where maintaining stable pH conditions is critical for cellular functions . Additionally, its structural features may contribute to interactions with biological targets, warranting further investigation into its potential as a lead compound in drug discovery.

Material Science

In material science, derivatives of this compound can be investigated for their role in creating advanced materials with specific chemical properties. The ability to modify the oxazole ring can lead to materials with tailored thermal stability or optical properties, which are essential in developing new electronic or photonic devices.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated its versatility as a synthetic intermediate. Researchers successfully modified the carboxylic acid group to form esters and amides, which were then evaluated for biological activity against cancer cell lines .

In another investigation, the biological activity of synthesized derivatives was assessed using in vitro assays to determine their effectiveness as potential anti-cancer agents. Results indicated that several derivatives exhibited significant cytotoxicity against specific cancer cell lines, highlighting the potential of this compound framework in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and methoxy substituents enhance its binding affinity and specificity towards these targets. The oxazole ring and carboxylic acid group play crucial roles in modulating the compound’s biological activity by influencing its electronic properties and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy substituents but lacks the oxazole ring and carboxylic acid group.

2-Fluoro-4-methoxycarbonylphenylboronic acid: Similar structure with a methoxycarbonyl group instead of the carboxylic acid group.

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a fluorine atom and a methoxy group on a phenyl ring, linked to an oxazole ring with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 237.18 g/mol

- Structural Characteristics : The compound features an oxazole ring and is characterized by its solubility due to the carboxylic acid group, which enhances its reactivity in various chemical environments.

The primary biological target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . This compound acts as a potent negative allosteric modulator (NAM) of this receptor, affecting glutamatergic signaling pathways that are crucial for synaptic plasticity, learning, and memory. The modulation leads to a reduction in excitatory signaling mediated by glutamate, which may alleviate symptoms associated with neuropsychiatric disorders.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Neuropharmacological Effects :

- Inhibition of mGluR2 may provide therapeutic benefits in conditions such as anxiety and depression by modulating excitatory neurotransmission.

- Studies have suggested that compounds targeting mGluR2 can help in conditions where glutamate signaling is dysregulated.

-

Anticancer Activity :

- Preliminary research has shown that derivatives of this compound could possess anticancer properties. The unique structure may allow it to interact with specific biological targets involved in cancer pathways.

- For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

-

Antimicrobial Properties :

- Emerging studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Activity Assessed | Findings |

|---|---|---|

| Study A | Neuropharmacological Effects | Demonstrated significant modulation of mGluR2 activity, leading to reduced excitatory neurotransmission. |

| Study B | Anticancer Activity | Showed IC values in the micromolar range against MCF-7 and U-937 cancer cell lines, indicating potential as an anticancer agent. |

| Study C | Antimicrobial Properties | Exhibited notable antimicrobial activity against specific bacterial strains, warranting further investigation into therapeutic applications. |

Synthesis and Preparation

The synthesis of this compound typically involves:

-

Formation of Phenyl Ring Substituents :

- Utilizing 2-fluoro-4-methoxyphenylboronic acid through Suzuki-Miyaura cross-coupling reactions.

-

Oxazole Ring Formation :

- Cyclization with an appropriate oxazole precursor under basic conditions.

This synthesis route can be optimized for industrial production to ensure high yield and purity .

Q & A

Q. Table 1. Key Physicochemical Properties of Analogous Oxazole Derivatives

| Compound | Melting Point (°C) | Purity | Characterization Method | Reference |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | 147–151 | 97% | HPLC, NMR | |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | 182–183 | 97% | Recrystallization, IR |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction pH | 10–12 | Minimizes hydrolysis | |

| Solvent Polarity | High (e.g., DMF) | Enhances cyclization rate |

Citations

- Citations derived from peer-reviewed synthesis protocols , crystallography data , and physicochemical catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.